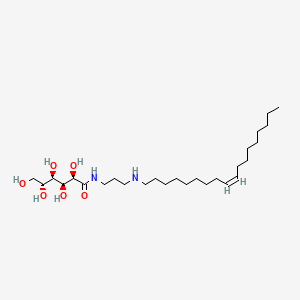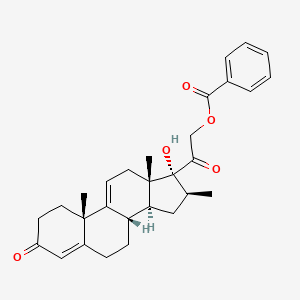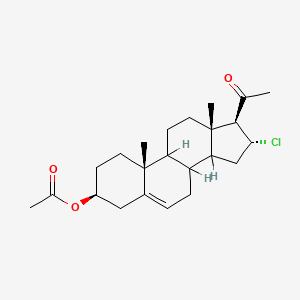
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula C23H33ClO3. It is known for its unique structural features, including a chlorine atom at the 16th position and an acetate group at the 3rd position. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include chlorination at the 16th position and acetylation at the 3rd position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group at the 20th position.
Substitution: The chlorine atom at the 16th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex steroidal compounds.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.
Industry: It is employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: Known for its unique chlorine substitution and acetate group.
21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Another steroidal compound with a diazo group at the 21st position.
Uniqueness
This compound stands out due to its specific structural modifications, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50678-52-9 |
|---|---|
Formule moléculaire |
C23H33ClO3 |
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
[(3S,10R,13S,16R,17S)-17-acetyl-16-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1 |
Clé InChI |
VEIABLNKNSOQQY-XAVZRLFQSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Cl |
SMILES canonique |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


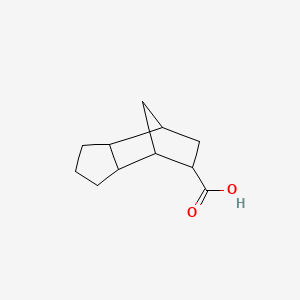

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
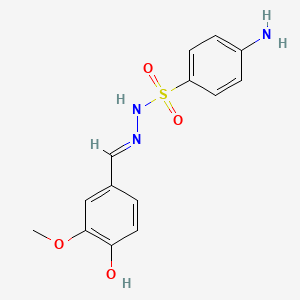
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
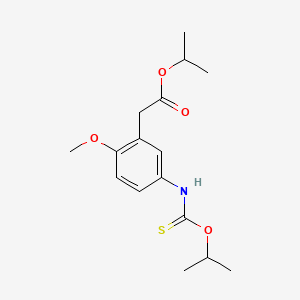
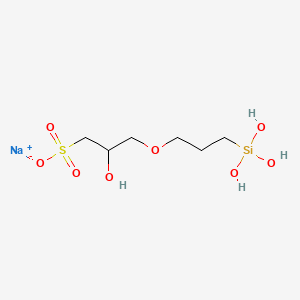
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)

